Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate
CAS No.: 1638764-14-3
Cat. No.: VC8343280
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate - 1638764-14-3](/images/structure/VC8343280.png)
Specification
CAS No. | 1638764-14-3 |
---|---|
Molecular Formula | C11H21FN2O2 |
Molecular Weight | 232.29 g/mol |
IUPAC Name | tert-butyl N-[[1-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate |
Standard InChI | InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(6-13)4-8(12)5-11/h8H,4-7,13H2,1-3H3,(H,14,15) |
Standard InChI Key | VLFFYQYFYLJQHF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC(C1)F)CN |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC(C1)F)CN |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure features a cyclobutane ring substituted with a fluorine atom at the 3-position and an aminomethyl group at the 1-position. The carbamate functionality is appended via a methylene bridge to the cyclobutyl ring, with a tert-butyl group providing steric bulk and hydrolytic stability . The spatial arrangement of substituents creates distinct electronic effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Synthesis and Reaction Pathways
Carbamate Formation Strategies
The synthesis of tert-butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate typically proceeds via a multi-step sequence:
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Cyclobutane Functionalization: A fluorinated cyclobutane precursor is prepared through [2+2] photocycloaddition or ring-closing metathesis, followed by aminomethylation using reagents such as formaldehyde and ammonium chloride.
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Carbamate Coupling: The aminomethyl intermediate reacts with tert-butyl carbamate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the carbamate bond under mild conditions.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Aminomethylation | NH₂CH₂OH, NH₄Cl, 60°C | 72 | 90 |
Carbamation | EDCI, HOBt, DCM, rt, 12h | 85 | 97 |
Purification and Characterization
Crude product purification employs silica gel chromatography with ethyl acetate/hexane eluents, achieving 97% purity as confirmed by HPLC . Spectroscopic characterization includes:
Physicochemical and Spectroscopic Properties
Stability and Solubility
The tert-butyl group enhances hydrolytic stability, with the compound remaining intact in aqueous solutions (pH 5–8) for >24 hours at 25°C. Solubility data indicate moderate polarity:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using ESI-QTOF confirms the molecular ion [M+H]⁺ at m/z 233.1654 (calculated: 233.1661) . Fragmentation patterns reveal sequential loss of the tert-butyl group (Δm/z -57.07) and carbamate moiety (Δm/z -44.03) .
Applications in Pharmaceutical Chemistry
Building Block for Bioactive Molecules
The compound’s rigid cyclobutane core and fluorine atom make it a valuable scaffold for kinase inhibitors and GPCR modulators. For example, analogs have been incorporated into:
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Janus Kinase (JAK) Inhibitors: Fluorine enhances binding to hydrophobic pockets in the ATP-binding site .
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Antiviral Agents: The carbamate group facilitates prodrug formation, improving oral bioavailability.
Structure-Activity Relationship (SAR) Studies
Comparative studies with non-fluorinated analogs demonstrate that the 3-fluoro substituent increases metabolic stability by reducing cytochrome P450-mediated oxidation . Additionally, the aminomethyl group’s basicity (pKa ≈ 9.1) enables salt formation with carboxylic acids, enhancing crystallinity .
Comparison with Structural Analogs
Table 3: Analog Comparison
Compound | CAS | Key Difference | LogP |
---|---|---|---|
Tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate | 1638764-14-3 (non-fluorinated) | Absence of fluorine | 2.15 |
Tert-butyl N-{[(1r,3r)-3-amino-1-fluorocyclobutyl]methyl}carbamate | 2287282-19-1 | Stereochemistry | 1.78 |
The fluorine atom in the target compound reduces LogP by 0.33 compared to its non-fluorinated analog, suggesting improved aqueous solubility .
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